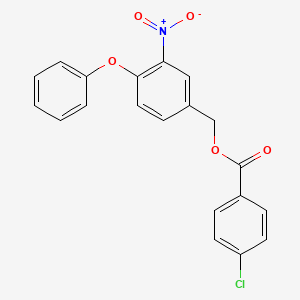

(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate

Description

Propriétés

IUPAC Name |

(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLGYMAOLYIAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (3-nitro-4-phenoxyphenyl)methanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a like .

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like or in an aprotic solvent.

Reduction: with or in an alcoholic solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

Nucleophilic substitution: Substituted derivatives of the original compound.

Reduction: (3-Amino-4-phenoxyphenyl)methyl 4-chlorobenzoate.

Hydrolysis: 4-chlorobenzoic acid and (3-nitro-4-phenoxyphenyl)methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate exhibit promising antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating similar nitro-substituted compounds, it was found that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against resistant strains of Staphylococcus epidermidis .

Antiparasitic Properties

The compound has also been explored for its potential in developing antiparasitic treatments. Research indicates that derivatives can be formulated into compositions aimed at combating liver fluke parasites in mammals . The incorporation of such compounds into therapeutic regimens could enhance efficacy and reduce side effects associated with traditional treatments.

Agrochemical Applications

Pesticidal Activity

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Studies on related compounds indicate that they can serve as effective agents against various agricultural pests. The introduction of the nitro and phenoxy groups may enhance the bioactivity and selectivity of these compounds towards target organisms while minimizing toxicity to non-target species .

Material Science

Synthesis of Functional Materials

In material science, this compound can be utilized in the synthesis of functional materials such as mesoporous structures or nanomaterials. The compound's ability to undergo nucleophilic substitution reactions can be harnessed to create complex polymeric networks or coatings with tailored properties for specific applications in electronics or catalysis .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects: Methyl 4-chlorobenzoate forms solid solutions with bromo/iodo analogs due to similar lattice parameters, but the nitro group in (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate may disrupt this due to steric and electronic differences .

- Nitro Group Impact: The nitro group in the target compound likely enhances thermal stability and dipole-dipole interactions compared to non-nitro analogs like methyl 4-chlorobenzoate .

Antioxidant Potential

Methyl 4-chlorobenzoate and methyl 4-nitrobenzoate exhibit dose-dependent antioxidant activity, with methyl 4-methoxybenzoate showing the highest efficacy (2 mg/mL) . The nitro group in the target compound may confer similar antioxidant properties, though its placement on the phenoxyphenyl ring (vs. the benzoate moiety) could alter radical scavenging efficiency.

Antimicrobial and Antitubercular Activity

Nitro-aromatic compounds, such as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, demonstrate antitubercular activity linked to nitro group positioning . The target compound’s nitro group at the 3-position on the phenoxyphenyl ring may enhance membrane penetration or target binding compared to para-nitro analogs like (4-chlorophenyl) 4-nitrobenzoate .

Environmental Degradation and Stability

Aromatic esters with nitro groups are typically resistant to microbial degradation. For instance, Arthrobacter spp. degrade 4-chlorobenzoate but struggle with nitro-substituted analogs . The target compound’s nitro and phenoxy groups may further reduce biodegradability compared to methyl 4-chlorobenzoate, which lacks these substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification between 3-nitro-4-phenoxyphenyl methanol and 4-chlorobenzoyl chloride. Key parameters include:

- Catalysts : Use of transition metals (e.g., Pd, Rh) for regioselective coupling ( ).

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates ().

- Temperature Control : Reactions typically proceed at 80–100°C to avoid nitro group decomposition ( ).

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm ester linkage formation and nitro/chloro substituent positions ( ).

- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO) and isotopic patterns ( ).

- X-ray Crystallography : Resolves steric effects from the nitro-phenoxy group (analogous to ).

- FT-IR : Identifies ester C=O stretching (~1720 cm) and nitro N–O vibrations (~1520 cm) .

Q. How does the nitro group at the 3-position influence the compound’s stability and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution ( ).

- Photostability : Nitro groups can induce photodegradation; stability studies under UV/visible light (λ = 300–400 nm) are recommended ().

- Redox Activity : Cyclic voltammetry reveals reduction peaks at -0.8 to -1.2 V (vs. Ag/AgCl), critical for electrochemical applications .

Advanced Research Questions

Q. What role does this compound play in catalytic C–Si bond activation for silacycle synthesis?

- Methodological Answer : The ester group can act as a directing group in transition metal-catalyzed reactions. For example:

- Rhodium Catalysis : Enables C–Si bond cleavage in trialkylsilyl groups to form benzosiloles under mild conditions ( ).

- Palladium-Mediated Coupling : Facilitates intramolecular C–Si coupling for silolo[2,3-b]indole synthesis ( ).

- Experimental Design : Use deuterium labeling (e.g., DO quenching) to track Si–C bond cleavage pathways .

Q. How can computational modeling resolve contradictions in reported reaction outcomes for nitro-substituted benzoates?

- Methodological Answer :

- Mechanistic Studies : Density Functional Theory (DFT) calculates activation barriers for competing pathways (e.g., nitro reduction vs. ester hydrolysis) ( ).

- Kinetic Isotope Effects (KIE) : N-labeled nitro groups clarify rate-determining steps in catalytic cycles ( ).

- Contradiction Example : Zinc vs. copper catalysts yield divergent products in CO insertion reactions ( ); KIE and DFT reconcile steric vs. electronic control .

Q. What strategies optimize this compound’s use in structure-activity relationship (SAR) studies for antimicrobial agents?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., replacing 4-chlorobenzoate with 4-fluoro) to assess halogen effects ( ).

- Bioassay Design : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria ().

- Computational SAR : Molecular docking (e.g., with E. coli FabI enzyme) predicts binding affinity ().

- Data Validation : Cross-reference MIC results with cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. How can this compound be integrated into hybrid materials for optoelectronic applications?

- Methodological Answer :

- Polymer Blending : Co-polymerize with thiophene derivatives ( ) to enhance charge transport (hole mobility >10 cm/V·s).

- Surface Functionalization : Anchor onto mesoporous SiO via ester hydrolysis () for luminescent coatings.

- Device Fabrication : Test in organic light-emitting diodes (OLEDs) using ITO/PEDOT:PSS active layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.